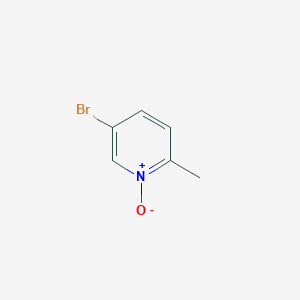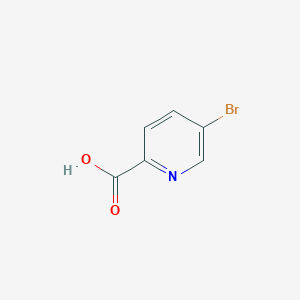
4-Methyl-N-phenylthiazol-2-amine
Übersicht
Beschreibung
4-Methyl-N-phenylthiazol-2-amine is a chemical compound with the CAS Number: 90916-46-4 . It has a molecular weight of 190.27 .
Molecular Structure Analysis
The molecular structure of 4-Methyl-N-phenylthiazol-2-amine can be represented by the linear formula C10H10N2S . Further details about its structure can be obtained through spectral techniques such as 1H NMR, 13C NMR, FT-IR, and GCMS .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
“4-Methyl-N-phenylthiazol-2-amine” derivatives have been synthesized and evaluated for their antimicrobial efficacy . These compounds have shown promising results against a range of bacterial and fungal species. For instance, certain derivatives have been tested in vitro against organisms such as Bacillus subtilis, Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger . The antimicrobial activity is attributed to the thiazole ring’s ability to interact with microbial enzymes and disrupt their function.
Anti-inflammatory Properties
Thiazole derivatives, including “4-Methyl-N-phenylthiazol-2-amine”, exhibit significant anti-inflammatory properties . This is particularly useful in the development of new medications for treating chronic inflammatory diseases. The compounds’ mechanism of action often involves the inhibition of pro-inflammatory cytokines and modulation of the immune response .
Anticancer Potential
Research has indicated that thiazole compounds can have anticancer effects. They work by various mechanisms, such as inhibiting cancer cell growth, inducing apoptosis, and interfering with cell cycle progression. Some derivatives have been reported to show cytotoxicity against human tumor cell lines, making them potential candidates for anticancer drug development .
Antidiabetic Activity
The thiazole nucleus is a key feature in several antidiabetic drugs. Derivatives of “4-Methyl-N-phenylthiazol-2-amine” are being explored for their potential to act as antidiabetic agents . Their action may involve the modulation of enzymes like alpha-glucosidase or dipeptidyl peptidase-IV, which are targets for controlling blood sugar levels .
Neuroprotective Effects
Thiazole derivatives have shown promise as neuroprotective agents . They may offer therapeutic benefits for neurodegenerative diseases such as Alzheimer’s and Parkinson’s by protecting neuronal cells from damage and improving cognitive functions .
Antiviral Applications
The structural similarity of thiazole derivatives to nucleosides makes them interesting candidates for antiviral drug development . “4-Methyl-N-phenylthiazol-2-amine” and its derivatives could potentially inhibit viral replication by targeting viral enzymes or interfering with the viral life cycle .
Agricultural Chemicals
In the agricultural sector, thiazole derivatives are utilized for their pesticidal properties . They serve as active ingredients in fungicides and insecticides, helping protect crops from various pests and diseases .
Industrial Applications
Thiazole compounds, including “4-Methyl-N-phenylthiazol-2-amine”, find applications in the chemical industry as well. They are used in the synthesis of dyes, rubber accelerators, and as corrosion inhibitors, showcasing the versatility of this chemical class .
Zukünftige Richtungen
The future directions for research on 4-Methyl-N-phenylthiazol-2-amine could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the antimicrobial and anti-inflammatory activities of similar compounds , there may be potential for the development of new therapeutic agents.
Wirkmechanismus
Target of Action
4-Methyl-N-phenylthiazol-2-amine, also known as 4-methyl-N-phenyl-1,3-thiazol-2-amine, is a derivative of thiazole, a heterocyclic compound . Thiazoles are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, depending on the orientation of the thiazole ring and the nature of the substituents . The nitrogen and sulfur atoms in the thiazole ring can form hydrogen bonds with target proteins, while the carbon atoms can undergo electrophilic or nucleophilic substitution . The specific interactions of 4-Methyl-N-phenylthiazol-2-amine with its targets would depend on its molecular structure and the nature of the target proteins.
Biochemical Pathways
Given the broad range of biological activities exhibited by thiazole derivatives, it’s likely that this compound affects multiple pathways . The downstream effects would depend on the specific targets and the nature of the interactions.
Result of Action
The molecular and cellular effects of 4-Methyl-N-phenylthiazol-2-amine’s action would depend on its specific targets and mode of action. Given the diverse biological activities of thiazole derivatives, the compound could potentially have a wide range of effects, from antimicrobial and antitumor activities to anti-inflammatory and antioxidant effects .
Eigenschaften
IUPAC Name |
4-methyl-N-phenyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-8-7-13-10(11-8)12-9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVCLKICUVTCND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350333 | |
| Record name | 4-Methyl-N-phenyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-N-phenylthiazol-2-amine | |
CAS RN |
90916-46-4 | |
| Record name | 4-Methyl-N-phenyl-2-thiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90916-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-N-phenyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-N-phenyl-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B189607.png)

